molecular formula C20H22N2O3 B11036244 1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11036244
M. Wt: 338.4 g/mol
InChI Key: BXZSFWCHYQIWMF-UHFFFAOYSA-N
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Description

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Alkylation: The addition of the ethanone group can be performed using Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Alcohol Derivatives: From the reduction of the carbonyl group.

    Halogenated Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could be involved in redox reactions, while the quinoline core may intercalate with DNA or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combination of substituents, which may confer specific chemical and biological properties not found in simpler quinoline derivatives

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,2,4-trimethyl-6-nitro-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C20H22N2O3/c1-14(23)21-18-11-10-16(22(24)25)12-17(18)20(4,13-19(21,2)3)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3

InChI Key

BXZSFWCHYQIWMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

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